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molecular formula C4H12O4S2 B1586383 Trimethylsulfonium methyl sulfate CAS No. 2181-44-4

Trimethylsulfonium methyl sulfate

Cat. No. B1586383
M. Wt: 188.3 g/mol
InChI Key: ANXKZXRDXAZQJT-UHFFFAOYSA-M
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Patent
US04929735

Procedure details

comprising reacting dimethyl sulphate with an excess of dimethyl sulphide thereby to form trimethylsulphonium methyl-sulphate of the formula
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O:6]C)([O:4][CH3:5])(=[O:3])=[O:2].[CH3:8][S:9][CH3:10]>>[CH3:5][O:4][S:1]([O-:6])(=[O:3])=[O:2].[CH3:8][S+:9]([CH3:5])[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COS(=O)(=O)[O-].C[S+](C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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